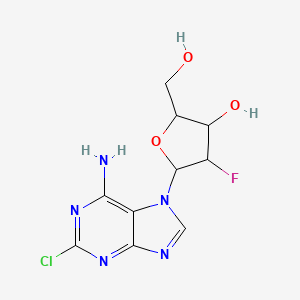
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
概要
説明
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a modified sugar moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and amination of a suitable precursor.
Attachment of the Sugar Moiety: The purine base is then coupled with a protected sugar derivative under specific reaction conditions to form the nucleoside analog.
Deprotection and Fluorination: The final steps involve deprotection of the sugar moiety and selective fluorination to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution of the chlorine atom can result in various substituted purine derivatives.
科学的研究の応用
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Biology: The compound is used in biochemical studies to investigate the mechanisms of enzyme action and nucleic acid interactions.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy in various disease models.
Industry: It may be used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases, thereby interfering with their normal function.
類似化合物との比較
Similar Compounds
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a different position of the purine base attachment.
(2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the fluorine atom, which may affect its biological activity.
Uniqueness
The presence of the fluorine atom and the specific configuration of the sugar moiety in (2R,3R,4R,5R)-5-(6-Amino-2-chloro-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol contribute to its unique properties, such as enhanced stability and specific interactions with biological targets. These features distinguish it from other nucleoside analogs and make it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-(6-amino-2-chloropurin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)14-2-17(5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQIWCFMRBZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1C3C(C(C(O3)CO)O)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















